molecular formula C22H27Cl2FN2O B13953202 N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride

N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride

Cat. No.: B13953202
M. Wt: 425.4 g/mol
InChI Key: UWIFYEHMOZBUJD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride is a complex organic compound that features a piperidine ring, a propionamide group, and substituted phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 3-fluorophenyl groups can be carried out using nucleophilic aromatic substitution reactions.

    Amidation: The propionamide group can be introduced through amidation reactions, often using propionyl chloride and an amine precursor.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}acetamide
  • **N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}butyramide

Uniqueness

N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H27Cl2FN2O

Molecular Weight

425.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C22H26ClFN2O.ClH/c1-2-22(27)26(20-8-6-18(23)7-9-20)21-11-14-25(15-12-21)13-10-17-4-3-5-19(24)16-17;/h3-9,16,21H,2,10-15H2,1H3;1H

InChI Key

UWIFYEHMOZBUJD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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